molecular formula C10H21NO2S B13005658 3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide

3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide

Cat. No.: B13005658
M. Wt: 219.35 g/mol
InChI Key: HCOOCXHTBYQIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide is a synthetic organic compound with the molecular formula C10H21NO2S. It is characterized by the presence of a thietane ring, which is a four-membered sulfur-containing heterocycle, and an amino group attached to a 2,2-dimethylpentan-3-yl substituent. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This method is regioselective and occurs under kinetic control, retaining the configuration of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thietane derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and amino group can form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Aminothietane: A simpler analog with similar reactivity but lacking the 2,2-dimethylpentan-3-yl substituent.

    3-Phenylsulfanylthietane-1,1-dioxide: Contains a phenylsulfanyl group instead of the amino group.

    3-Aryloxythietane-1,1-dioxides: Substituted with aryloxy groups, exhibiting different chemical and biological properties.

Uniqueness

3-((2,2-Dimethylpentan-3-yl)amino)thietane1,1-dioxide is unique due to its specific substituent pattern, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

N-(2,2-dimethylpentan-3-yl)-1,1-dioxothietan-3-amine

InChI

InChI=1S/C10H21NO2S/c1-5-9(10(2,3)4)11-8-6-14(12,13)7-8/h8-9,11H,5-7H2,1-4H3

InChI Key

HCOOCXHTBYQIIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)C)NC1CS(=O)(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.